
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)-, commonly known as BI-1356, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. It is a small molecule drug that has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus (T2DM).
Wirkmechanismus
BI-1356 exerts its therapeutic effects by inhibiting the activity of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)-, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)-, BI-1356 increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion. BI-1356 also has other pleiotropic effects, including reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
BI-1356 has been shown to improve glycemic control in patients with T2DM by reducing fasting plasma glucose levels, HbA1c levels, and postprandial glucose excursions. It also has beneficial effects on cardiovascular function, including reducing blood pressure, improving endothelial function, and reducing markers of inflammation and oxidative stress. BI-1356 has also been found to have potential in the treatment of NAFLD and obesity, although further research is needed to confirm these findings.
Vorteile Und Einschränkungen Für Laborexperimente
BI-1356 has several advantages for lab experiments, including its high selectivity for Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)-, its potency, and its favorable pharmacokinetic profile. However, there are also some limitations to using BI-1356 in lab experiments, including its cost, the need for specialized equipment and expertise to synthesize and purify the compound, and the limited availability of the compound for research purposes.
Zukünftige Richtungen
There are several future directions for research on BI-1356, including investigating its potential in the treatment of other metabolic disorders, such as NAFLD and obesity, and exploring its pleiotropic effects on cardiovascular function. In addition, further research is needed to elucidate the molecular mechanisms underlying the therapeutic effects of BI-1356 and to identify potential biomarkers of response to the drug. Finally, the development of new and improved Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)- inhibitors, including BI-1356, may lead to the discovery of novel therapeutic targets for the treatment of metabolic disorders.
Synthesemethoden
The synthesis of BI-1356 involves a multi-step process that starts with the reaction of 1-(1H-indol-1-yl)cyclopentanamine with 2,6-bis(1-methylethyl)benzaldehyde to form the key intermediate, 1-(2,6-bis(1-methylethyl)phenyl)-1-(1H-indol-1-yl)cyclopentane. This intermediate is then reacted with (S)-3-amino-1-(cyclopentylmethyl)-4-piperidinyl 2-cyanobenzyl ketone to obtain the final product, BI-1356. The synthesis method has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
BI-1356 has been extensively studied for its therapeutic potential in the treatment of T2DM. It has been shown to improve glycemic control by increasing insulin secretion and reducing glucagon levels. BI-1356 has also been found to have beneficial effects on cardiovascular function, including reducing blood pressure and improving endothelial function. In addition, BI-1356 has been investigated for its potential in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and obesity.
Eigenschaften
CAS-Nummer |
145131-11-9 |
|---|---|
Produktname |
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)- |
Molekularformel |
C27H35N3O |
Molekulargewicht |
417.6 g/mol |
IUPAC-Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[(1-indol-1-ylcyclopentyl)methyl]urea |
InChI |
InChI=1S/C27H35N3O/c1-19(2)22-11-9-12-23(20(3)4)25(22)29-26(31)28-18-27(15-7-8-16-27)30-17-14-21-10-5-6-13-24(21)30/h5-6,9-14,17,19-20H,7-8,15-16,18H2,1-4H3,(H2,28,29,31) |
InChI-Schlüssel |
WPVMHRFUKNCPJR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)N3C=CC4=CC=CC=C43 |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)N3C=CC4=CC=CC=C43 |
Andere CAS-Nummern |
145131-11-9 |
Synonyme |
N(sup 1)-(1-(1-Indolyl)cyclopentylmethyl)-N(sup 2)-(2,6-diisopropylphe nyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate;hydrochloride](/img/structure/B130793.png)

![Azanium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate](/img/structure/B130796.png)
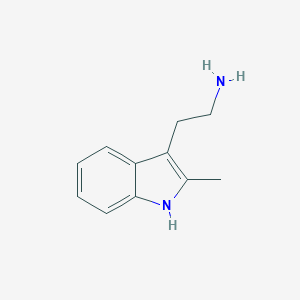
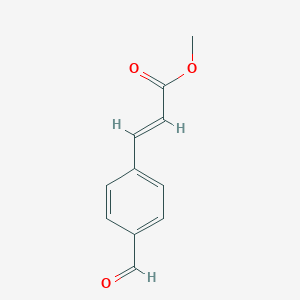

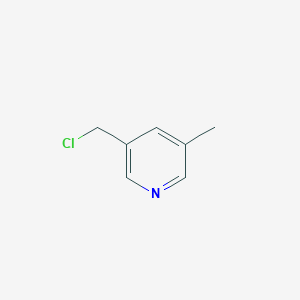
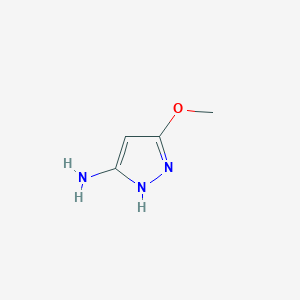
![Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate](/img/structure/B130814.png)

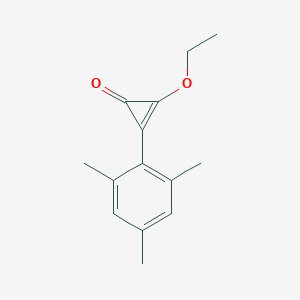
![Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate](/img/structure/B130822.png)
